molecular formula C11H14INO2 B14834618 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine

Cat. No.: B14834618
M. Wt: 319.14 g/mol
InChI Key: SDPPGINORQXPFJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring, along with an iodine atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at specific positions using iodine and a suitable catalyst. For example, the iodination of 2-chloropyridine or 2-bromopyridine can be achieved using iodotrimethylsilane as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-6-isopropoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-6-isopropoxypyridine depends on its specific application In chemical reactions, it acts as a reactant or intermediate, participating in various transformations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its reactivity and applications. These functional groups provide additional sites for chemical modification and can enhance the compound’s utility in various research and industrial applications.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-6-propan-2-yloxypyridine

InChI

InChI=1S/C11H14INO2/c1-7(2)14-11-6-9(5-10(12)13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

SDPPGINORQXPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CC(=C1)OC2CC2)I

Origin of Product

United States

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